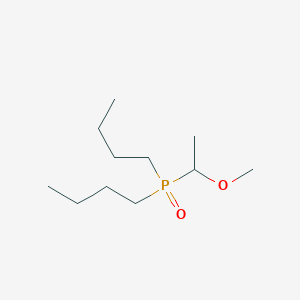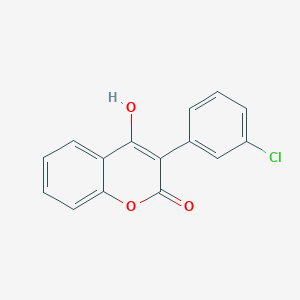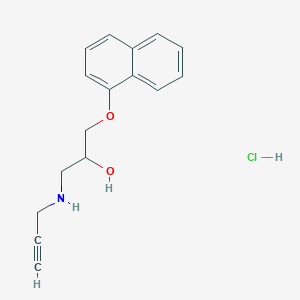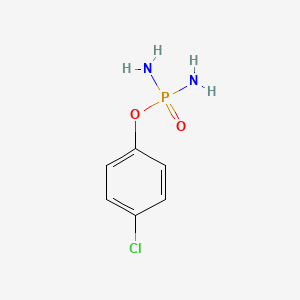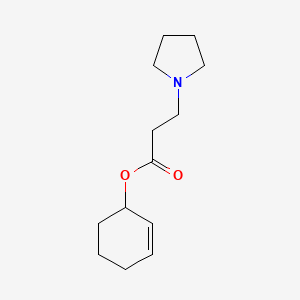
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is an organic compound that features a cyclohexene ring and a pyrrolidine ring connected by a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate typically involves the reaction of cyclohexenone with pyrrolidine under specific conditions. One common method is the enamine formation reaction, where cyclohexenone reacts with pyrrolidine to form the enamine intermediate. This intermediate can then be further reacted with propanoic acid or its derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as vanadium or other transition metals can facilitate the oxidation and subsequent reactions required to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: Similar structure but lacks the propanoate group.
Cyclohexanone pyrrolidine enamine: Another enamine derivative with a similar core structure.
N-(1-Cyclohexenyl)pyrrolidine: Similar to the compound but with different functional groups.
Uniqueness
2-Cyclohexen-1-yl 3-(1-pyrrolidinyl)propanoate is unique due to the presence of both the cyclohexene and pyrrolidine rings connected by a propanoate group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Properties
CAS No. |
62823-57-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C13H21NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h2,6,12H,1,3-5,7-11H2 |
InChI Key |
DCTCAZZYTAGXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)OC2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


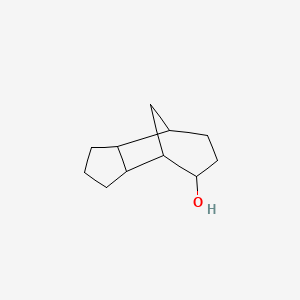
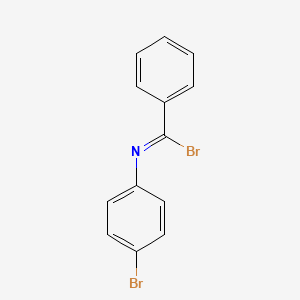
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
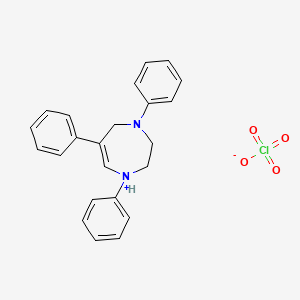
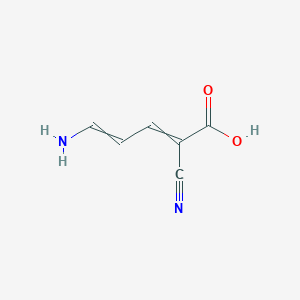
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
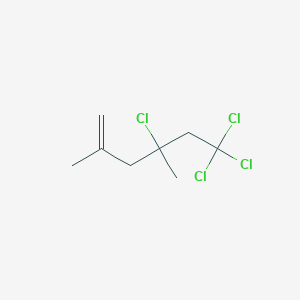
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
